An In-depth Technical Guide to 2-Amino-6-chloronicotinaldehyde (CAS 58584-61-5): A Key Building Block for Heterocyclic Synthesis
An In-depth Technical Guide to 2-Amino-6-chloronicotinaldehyde (CAS 58584-61-5): A Key Building Block for Heterocyclic Synthesis
Introduction
2-Amino-6-chloronicotinaldehyde is a substituted pyridine derivative that serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its unique trifunctional nature, featuring an amino group, a chloro substituent, and an aldehyde moiety on a pyridine scaffold, offers a rich platform for the synthesis of a diverse array of complex heterocyclic systems.[4][5][6][7][8] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of 2-Amino-6-chloronicotinaldehyde, with a focus on its utility for researchers and scientists in drug development.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical characteristics of 2-Amino-6-chloronicotinaldehyde is paramount for its effective utilization in synthesis.
General Properties
The fundamental properties of 2-Amino-6-chloronicotinaldehyde are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 58584-61-5 | [9][10][11][12] |
| Molecular Formula | C₆H₅ClN₂O | [9] |
| Molecular Weight | 156.57 g/mol | [9] |
| IUPAC Name | 2-Amino-6-chloropyridine-3-carbaldehyde | [13] |
| Appearance | Expected to be a solid | N/A |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | N/A |
| Hazards | Irritant, Harmful if swallowed | [9] |
Spectroscopic Profile
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the amino protons. The aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (typically δ 6.0-8.5 ppm). The aldehyde proton will be a highly deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm). The amino protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the aldehyde group (around δ 185-195 ppm), the aromatic carbons of the pyridine ring (δ 110-160 ppm), with the carbon atoms attached to the chlorine and amino groups showing characteristic shifts.
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.
-
C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156, along with an isotopic peak (M+2) at m/z 158 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.[14][15] Fragmentation patterns would likely involve the loss of CO, Cl, and HCN from the molecular ion.
Synthesis and Purification
Proposed Synthetic Pathway
A logical and efficient approach to the synthesis of 2-Amino-6-chloronicotinaldehyde involves a two-step process starting from the commercially available 2,6-dichloronicotinaldehyde.
Rationale: The chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the chlorine at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen atom and the aldehyde group. This regioselectivity allows for the selective replacement of the C2-chloro group with an amino group.
Experimental Protocol (Hypothetical)
The following protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.
Step 1: Selective Amination of 2,6-Dichloronicotinaldehyde
-
To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel, add a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol, 2-3 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be taken to the purification step.
Purification
Purification of the crude 2-Amino-6-chloronicotinaldehyde is critical to obtain a high-purity product for subsequent reactions.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure 2-Amino-6-chloronicotinaldehyde.
Protocol: Column Chromatography
Alternatively, for smaller scales or to separate closely related impurities, silica gel column chromatography can be employed. A solvent system such as a gradient of ethyl acetate in hexanes would likely provide good separation.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Amino-6-chloronicotinaldehyde stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled construction of more complex molecular architectures.
Key Reactions
The amino, chloro, and aldehyde groups can each participate in a variety of chemical transformations:
-
Aldehyde Group: Undergoes condensation reactions with active methylene compounds, Wittig reactions, reductions to an alcohol, and reductive aminations.[16][17][18][19][20]
-
Amino Group: Can act as a nucleophile in cyclization reactions, be acylated, or undergo diazotization.
-
Chloro Group: Can be displaced by various nucleophiles via nucleophilic aromatic substitution, or participate in cross-coupling reactions.
Synthesis of Fused Heterocyclic Systems
A primary application of 2-Amino-6-chloronicotinaldehyde is in the synthesis of fused pyridine derivatives, which are prevalent scaffolds in many biologically active compounds.[4][5][6][7][8]
Pyrazolo[3,4-b]pyridines are an important class of heterocycles with a wide range of biological activities. 2-Amino-6-chloronicotinaldehyde can serve as a key precursor for their synthesis.[6][7][8][21][22]
Mechanism: The reaction proceeds via an initial condensation of the aldehyde group with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the imine carbon, followed by aromatization to yield the fused pyrazolo[3,4-b]pyridine ring system.
Thieno[2,3-b]pyridines are another class of bicyclic heterocycles with significant pharmacological interest.[5][23][24][25][26] 2-Amino-6-chloronicotinaldehyde is a valuable starting material for the construction of this scaffold, typically through a reaction with a sulfur-containing reagent.
Mechanism: The synthesis is often initiated by a Knoevenagel condensation between the aldehyde group and an active methylene compound containing a sulfur nucleophile. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the sulfur onto the pyridine ring, followed by elimination to form the fused thiophene ring.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-6-chloronicotinaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Amino-6-chloronicotinaldehyde is a potent and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, offering valuable insights for researchers aiming to leverage this important building block in their synthetic endeavors.
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